2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Pharmaceutical Intermediate Quality Control HPLC Assay

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7) is the designated Diclofenac Chloroacetyl Impurity (Impurity H) essential for ANDA/DMF regulatory filings. Its unique chloroacetyl moiety (MW 314.59, XLogP3-AA 4.7) distinguishes it from non-chlorinated analogs like CAS 84803-53-2—substitution risks method validation failure. This intermediate also serves as a critical reactant for synthesizing cytotoxic indol-2-one derivatives targeting SW620 colon cancer cells. Procure certified high-purity material for QC or R&D.

Molecular Formula C14H10Cl3NO
Molecular Weight 314.6 g/mol
CAS No. 15308-01-7
Cat. No. B195794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
CAS15308-01-7
Synonyms2,2',6'-Trichloro-N-phenylacetanilide
Molecular FormulaC14H10Cl3NO
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
InChIInChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2
InChIKeyBPEUHDIEZQWRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7): Key Intermediate, Impurity Standard, and Synthetic Building Block


2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7), also designated as Diclofenac Chloroacetyl Impurity or N-Chloroacetyl-N-phenyl-2,6-dichloroaniline, is a chlorinated acetamide derivative with the molecular formula C14H10Cl3NO and a molecular weight of 314.59 g/mol [1]. This compound serves as a pivotal synthetic intermediate in the manufacture of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and its sodium salt . Beyond its industrial role, it is established as a regulated impurity within Diclofenac drug products (e.g., Diclofenac sodium Impurity H, Diclofenac impurity 5) and is utilized as a reactant for generating derivatives with cytotoxic activity against SW620 colon cancer cell lines .

Why Substituting 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7) with a Generic Analog or Unspecified Acetamide Compromises Analytical and Synthetic Integrity


Interchanging CAS 15308-01-7 with a structurally related analog (e.g., the dechlorinated N-(2,6-dichlorophenyl)-N-phenylacetamide, CAS 84803-53-2) is not a viable strategy in regulated or sensitive research environments. The target compound's unique chloroacetyl moiety confers a distinct molecular weight (314.59 vs. 280.1 g/mol), a higher lipophilicity (XLogP3-AA 4.7 vs. 4.1), and specific reactivity essential for the correct synthesis of Diclofenac and its labeled analogues [1]. In the context of pharmaceutical quality control, its identity as the designated 'Diclofenac Chloroacetyl Impurity' or 'Impurity H' is mandated by regulatory monographs; substitution with an unqualified chemical will result in failed method validation, inaccurate quantification, and potential non-compliance in Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) filings [2]. Furthermore, in exploratory medicinal chemistry, the chlorine atom at the acetyl position is the critical reactive handle for constructing derivatives; its absence in the non-chloroacetyl analog eliminates the scaffold's utility as a reactant in the preparation of biologically active indol-2-one derivatives .

Quantitative Evidence for Selecting 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7) Over Alternatives


Verifiable High Purity and Tight Impurity Control: Quantitative HPLC Specifications for Diclofenac Intermediate

For industrial procurement and regulatory compliance, the target compound is supplied with well-defined, high-purity specifications. Manufacturer and vendor data show a consistent HPLC assay of Not Less Than (NLT) 99.0%, with a representative batch achieving 99.82% . This is coupled with strict impurity limits: unspecified individual impurities are Not More Than (NMT) 0.5%, and total impurities are NMT 1.0% . This level of purity and impurity control is a key differentiator for ensuring the quality of the final Diclofenac API. In contrast, sourcing a lower-purity technical grade (e.g., 97% standard purity as offered by other vendors ) may introduce unknown or higher levels of related substances, which could necessitate additional and costly purification steps during API synthesis or lead to regulatory non-compliance.

Pharmaceutical Intermediate Quality Control HPLC Assay Impurity Profiling

Regulatory Traceability: Designation as a Pharmacopeia-Linked Reference Standard for Diclofenac

This compound is explicitly recognized and supplied as a 'Diclofenac Chloroacetyl Impurity' reference standard, with traceability to major pharmacopeias like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This established regulatory identity is a crucial differentiator from a generic '2-chloroacetamide' building block. Vendors provide this compound with detailed characterization data compliant with regulatory guidelines specifically for method development, method validation (AMV), and quality control (QC) applications during ANDA submissions or commercial Diclofenac production [1]. An undefined or general-purpose chemical cannot fulfill this specific, mandated analytical role in a regulated pharmaceutical environment.

Analytical Chemistry Pharmaceutical Analysis Reference Standard ANDA Filing

Unique Synthetic Utility: The Chloroacetyl Group as an Essential Reactive Handle for Medicinal Chemistry

The presence of the chloroacetyl group in CAS 15308-01-7 is the key structural and reactive feature enabling its documented use as a reactant in the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives . These derivatives have demonstrated in vitro cytotoxic activity on the SW620 colon cancer cell line . This specific synthetic pathway is unavailable to the structurally similar but non-chloroacetyl analog N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 84803-53-2), which lacks the reactive chlorine atom necessary for these transformations. Therefore, for researchers in this area of medicinal chemistry, the target compound is not merely an alternative but the required starting material.

Medicinal Chemistry Synthetic Chemistry Anticancer Research Derivative Synthesis

Physicochemical Differentiation: Impact of Chlorination on Lipophilicity and Molecular Weight

The chlorination pattern of CAS 15308-01-7 directly influences its key physicochemical properties compared to its non-chloroacetyl counterpart. The target compound has a molecular weight of 314.6 g/mol and a computed XLogP3-AA of 4.7 [1]. In contrast, N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 84803-53-2) has a molecular weight of 280.1 g/mol and a computed XLogP3-AA of 4.1 [2]. The increase in lipophilicity (ΔXLogP = +0.6) and molecular weight (+34.5 Da) is a direct result of the additional chlorine atom. While this is not a head-to-head biological comparison, it provides a physicochemical rationale for differential behavior in analytical separations (e.g., reversed-phase HPLC retention) and in silico ADME predictions, where even small changes in LogP can affect permeability and distribution.

Physicochemical Properties Drug Design Lipophilicity XLogP3

Key Application Scenarios for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7)


Pharmaceutical Quality Control: ANDA and DMF Filings for Diclofenac

This is the primary and most critical application scenario. Laboratories supporting Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic Diclofenac sodium must use a certified reference standard of this compound, designated as Diclofenac Chloroacetyl Impurity or Impurity H, for method validation and routine quality control. The requirement is driven by regulatory bodies like the FDA and EMA. The compound's well-defined purity (NLT 99.0%) and strict impurity limits (unspecified individual impurities NMT 0.5%, total impurities NMT 1.0%) are essential for accurate quantification in HPLC and UPLC methods, ensuring the final drug product meets pharmacopeial specifications (USP/EP) . Any substitution with a non-certified or lower-purity analog will invalidate the analytical data and jeopardize the regulatory submission.

Medicinal Chemistry: Synthesis of Cytotoxic Indol-2-one Derivatives

In cancer research, this compound is a crucial reactant for constructing a specific library of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have shown in vitro cytotoxic activity against the SW620 colon cancer cell line . The chloroacetyl group is the essential reactive handle for this synthesis. Researchers aiming to replicate or expand upon this published work must procure CAS 15308-01-7; the non-chloroacetyl analog (CAS 84803-53-2) will not undergo the requisite chemical transformations and is therefore an unsuitable and ineffective alternative for this project.

Industrial API Synthesis: A Quality-Controlled Intermediate for Diclofenac Production

For chemical manufacturers producing Diclofenac sodium API at scale, this compound is a key late-stage intermediate. The procurement specification must prioritize high purity. Sourcing material with a verified HPLC assay of NLT 99.0% and a known impurity profile is a strategic decision to ensure high yield and minimize the formation of difficult-to-remove byproducts in the final API synthesis. Using a lower-purity grade (e.g., 97%) introduces unknown risks and additional purification costs, making it a less efficient and less reliable choice for a cost-sensitive, high-volume industrial process.

Analytical Method Development: HPLC/UPLC Method Optimization

This compound serves as a model analyte for developing and optimizing reversed-phase HPLC methods. Its specific physicochemical properties, particularly its higher lipophilicity (XLogP3-AA 4.7) compared to the non-chloroacetyl analog (XLogP3-AA 4.1), allow it to be used as a probe for evaluating column selectivity and mobile phase conditions for separating closely related, highly lipophilic impurities [1]. Chromatographers can use this compound to benchmark a separation system's performance for a challenging class of chlorinated acetamides, ensuring robust and reliable methods are developed for pharmaceutical analysis.

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